Uralyt-U

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Uralyt-U is a urine alkalinizing agent primarily used in the treatment and prevention of uric acid, oxalate, phosphate, and cystine stones. It is composed of potassium sodium hydrogen citrate, which helps to stabilize the pH of urine, thereby improving the solubility of uric acid and preventing the formation of uric acid crystals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of potassium sodium hydrogen citrate involves the neutralization of citric acid with potassium hydroxide and sodium hydroxide. The reaction is typically carried out in an aqueous solution, where citric acid is dissolved in water, and then potassium hydroxide and sodium hydroxide are added gradually under constant stirring. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired citrate salt.

Industrial Production Methods: In industrial settings, the production of potassium sodium hydrogen citrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The final product is often obtained in the form of granules or powder, which can be easily dissolved in water for oral administration .

Analyse Chemischer Reaktionen

Types of Reactions: Uralyt-U primarily undergoes neutralization reactions. It does not participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions: The primary reagents involved in the preparation of this compound are citric acid, potassium hydroxide, and sodium hydroxide. The reaction conditions include an aqueous medium, controlled temperature, and pH.

Major Products Formed: The major product formed from the neutralization reaction is potassium sodium hydrogen citrate. This compound is stable under physiological conditions and effectively alkalinizes urine .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Uralyt-U is used as a reagent for studying acid-base equilibria and the solubility of various salts. It is also used in the synthesis of other citrate-based compounds.

Biology: In biological research, this compound is used to study the effects of urine alkalinization on the solubility of uric acid and other urinary salts. It is also used in experiments involving the dissolution of kidney stones.

Medicine: Medically, this compound is widely used in the treatment and prevention of kidney stones. It is particularly effective in dissolving uric acid stones and preventing their recurrence. Clinical studies have shown that this compound can significantly reduce the size of existing stones and prevent the formation of new stones .

Industry: In the industrial sector, this compound is used in the formulation of various pharmaceutical products. It is also used in the production of dietary supplements aimed at preventing kidney stones .

Wirkmechanismus

Uralyt-U works by stabilizing the pH of urine within the range of 6.2 to 6.8. This pH range is optimal for the solubility of uric acid, preventing the formation of uric acid crystals and dissolving any existing crystals. The compound achieves this by providing a source of citrate ions, which act as a buffer to neutralize excess acidity in the urine. This mechanism helps to maintain a stable and less acidic urinary environment, reducing the risk of stone formation .

Vergleich Mit ähnlichen Verbindungen

- Potassium citrate

- Sodium bicarbonate

- Sodium citrate

Comparison: Uralyt-U is unique in its composition, combining potassium, sodium, and hydrogen citrate. This combination provides a balanced source of alkali, making it more effective in stabilizing urine pH compared to single-component compounds like potassium citrate or sodium bicarbonate. Additionally, this compound has been shown to have a higher success rate in dissolving uric acid stones and preventing their recurrence .

Eigenschaften

CAS-Nummer |

55049-48-4 |

|---|---|

Molekularformel |

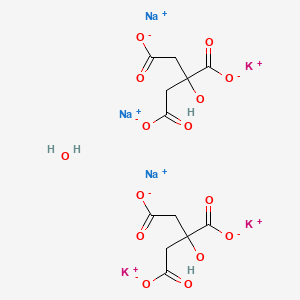

C30H30K6Na6O36 |

Molekulargewicht |

1339.1 g/mol |

IUPAC-Name |

hexapotassium;hexasodium;3-carboxy-3-hydroxypentanedioate;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |

InChI |

InChI=1S/5C6H8O7.6K.6Na.H2O/c5*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h5*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;;;;;;;1H2/q;;;;;12*+1;/p-12 |

InChI-Schlüssel |

COSZWAUYIUYQBS-UHFFFAOYSA-B |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[K+].[K+].[K+] |

Kanonische SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+].[K+] |

Key on ui other cas no. |

55049-48-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.